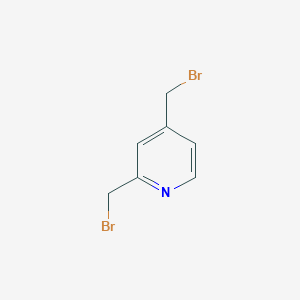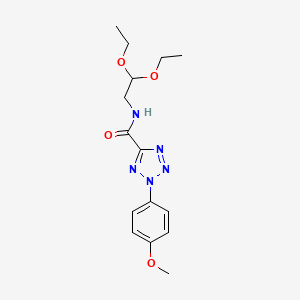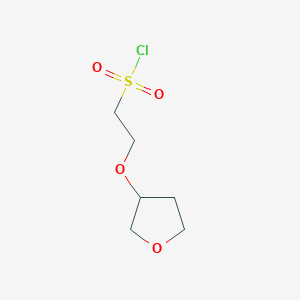
2-Methoxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . For “2-Methoxybutanenitrile”, the structure can be viewed using Java or Javascript . The InChI code for the compound is "1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3" .
Scientific Research Applications
Toxicity and Hormonal System Disorders
Research by Darmanto et al. (2018) focused on the toxicity effects of 2-Methoxyethanol (2-ME), which is a plasticizer that can induce hormonal system disorders such as insulin resistance. This study used female mice to explore the impact of 2-ME on blood glucose levels, nitrite levels, and damage to the Langerhans islands, revealing an increase in blood glucose levels and a decrease in nitric oxide levels with 2-ME exposure (Darmanto et al., 2018).
Protonation Site under Chemical Ionization
Pakarinen and Vainiotalo (1996) studied the mass spectral behavior of 2-methoxyethanol under chemical ionization conditions. They explored different protonation sites and conformations of 2-methoxyethanol, contributing to a better understanding of its chemical properties under various ionization conditions (Pakarinen & Vainiotalo, 1996).
Use in Radiopharmaceutical Kits
Saadati and Ahmadi (2016) described the use of ultrasound irradiation technique for the reconstitution of radiopharmaceutical kits, specifically focusing on Technetium 99m 2-methoxy isobutyl isonitrile. This compound has been used in myocardial perfusion studies, demonstrating its applicability in medical imaging and diagnostics (Saadati & Ahmadi, 2016).
Liquid-Phase Decomposition in Thermodynamics
Serda et al. (1995) examined the chemical equilibrium for the liquid-phase decomposition of 2-methyl-2-methoxybutane, contributing to the understanding of its behavior in various temperature and pressure conditions. This study aids in comprehending the thermodynamic properties of substances similar to 2-Methoxybutanenitrile (Serda et al., 1995).
Myocardial Viability in Chronic Coronary Artery Disease
Maes et al. (1997) explored the use of 99mTc-sestamibi (2-methoxy-isobutyl isonitrile [MIBI]) as a tracer for myocardial viability in patients with coronary artery bypass graft surgery. This study demonstrates the potential of 2-Methoxybutanenitrile derivatives in assessing cardiac health and viability (Maes et al., 1997).
properties
IUPAC Name |
2-methoxybutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(4-6)7-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNKWVNJVYHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990718.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2990720.png)

![N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2990727.png)
![1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2990729.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2990732.png)
![Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2990733.png)
![ethyl 4-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2990734.png)


